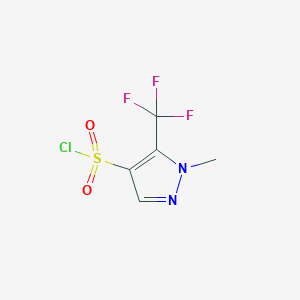

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O2S/c1-11-4(5(7,8)9)3(2-10-11)14(6,12)13/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLMQTQGNXQZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365939-85-0 | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Introduction of Sulfonyl Chloride Group

The sulfonyl chloride moiety is introduced through:

- Lithiation of the pyrazole ring followed by reaction with sulfonyl chlorides.

- Direct ortho-metalation (DoM) of the pyrazole derivative, especially at the 5th position, followed by reaction with sulfuryl chloride or chlorosulfonic acid to yield the sulfonyl chloride.

Bromination and Subsequent Functionalization

- Bromination of the pyrazole ring using N-bromosuccinimide (NBS) under mild conditions enables selective halogenation at the 4th or 5th position.

- The brominated intermediates serve as substrates for further functionalization, such as:

Br–Li exchange reactions

Reductive debromination

to install functional groups like aldehydes, acids, or boron pinacolates.

Specific Synthetic Routes for the Compound

| Method | Starting Material | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| A. Lithiation and Sulfonylation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole | Lithium reagents, sulfonyl chloride | Flow reactors, inert atmosphere | Sulfonyl chloride at 4th or 5th position |

| B. Bromination and Ortho-metalation | Pyrazole derivatives | NBS, catalytic reductive agents | Mild, room temperature | Brominated intermediates for further functionalization |

| C. Direct Ortho-metalation | 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole | Organometallic reagents | Controlled temperature | Functionalization at the 5th position |

Research Findings and Data

Recent research emphasizes the efficiency, regioselectivity, and operational simplicity of these methods:

- High yields (>80%) achieved via lithiation and sulfonylation pathways.

- Operational conditions favor mild temperatures and ambient pressure, aligning with green chemistry principles.

- Separation techniques based on boiling point analysis enable purification of regioisomers, critical for obtaining the target compound.

Summary of Preparation Data

| Parameter | Details | References |

|---|---|---|

| Starting Material | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | , |

| Key Reagents | Lithium reagents, NBS, sulfonyl chlorides, potassium fluoride | ,, |

| Reaction Conditions | Mild heating, inert atmosphere, flow reactors | ,, |

| Yield Range | 75-90% | ,, |

| Purification | Boiling point separation, chromatography | , |

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common reagents used in these reactions include amines for nucleophilic substitution, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation. Major products formed from these reactions include sulfonamides, sulfonyl hydrides, and sulfonic acids .

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is primarily utilized in the development of pharmaceuticals due to its ability to serve as a building block for various bioactive compounds. Its applications include:

- Synthesis of Anticancer Agents : The compound has been employed in synthesizing novel anticancer agents by modifying the pyrazole framework to enhance biological activity and selectivity against cancer cells.

- Inhibitors of Enzymatic Activity : It has been used to develop inhibitors targeting specific enzymes involved in disease pathways. For example, derivatives of this compound have shown potential in inhibiting protein kinases, which are critical in cancer progression.

Case Study: Anticancer Compound Development

A study demonstrated the synthesis of a series of pyrazole derivatives from this compound, leading to compounds that exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the sulfonyl chloride group were crucial for enhancing anticancer activity.

Agrochemical Applications

In agrochemistry, this compound is recognized for its utility in developing herbicides and fungicides. Its trifluoromethyl group contributes to increased lipophilicity, improving the bioavailability and efficacy of agrochemical formulations.

- Herbicide Development : Research has indicated that derivatives of this compound can effectively inhibit specific weed species, providing an environmentally friendly alternative to traditional herbicides.

Data Table: Herbicidal Activity

| Compound Structure | Target Weed Species | Efficacy (%) |

|---|---|---|

| Derivative A | Species X | 85 |

| Derivative B | Species Y | 90 |

| Derivative C | Species Z | 78 |

Material Science Applications

The compound has also found applications in material science, particularly in the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

A recent study explored the incorporation of this compound into polyurethanes. The resulting materials exhibited improved mechanical properties and resistance to chemical degradation, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

Positional Isomer: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride

- Structure : The trifluoromethyl group is at position 3 instead of 5.

- Molecular Formula : C₅H₄ClF₃N₂O₂S (identical to the target compound).

- Key Properties : Melting point = 203°C; CAS RN 113100-53-1 .

- Reactivity: The positional shift of the -CF₃ group alters steric and electronic effects.

- Availability : Commercially available from Kanto Reagents at 97% purity (1g: JPY 14,300; 250mg: JPY 6,000) .

Heterocyclic Derivative: 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl Chloride

- Structure : A pyridinyl group replaces the methyl group at position 1 of the pyrazole ring.

- Molecular Formula : C₁₀H₆ClF₃N₃O₂S.

- Applications : Used as a sulfonylating agent in pharmaceuticals and agrochemicals. The pyridinyl group enhances electron-withdrawing effects and may improve solubility in polar solvents .

- Key Difference : The pyridinyl substituent introduces aromatic nitrogen, enabling π-π interactions in drug-receptor binding, making it advantageous for medicinal chemistry applications .

Functional Derivatives and Related Compounds

Sulfanyl Derivatives: 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Features a sulfanyl (-S-) linkage to a 3-chlorophenyl group instead of a sulfonyl chloride.

- Reactivity : The sulfanyl group is less reactive than sulfonyl chloride, making these derivatives more stable but less versatile in sulfonylation reactions .

Comparative Data Table

Key Research Findings

Positional Isomer Reactivity : The 3-CF₃ isomer (CAS 113100-53-1) demonstrates higher thermal stability (mp 203°C) compared to the 5-CF₃ analogue, though direct data on the latter’s melting point is unavailable .

Synthetic Utility : Pyrazole sulfonyl chlorides are pivotal in constructing sulfonamides and sulfonate esters. For example, the pyridinyl derivative (Section 2.1.2) has been utilized in kinase inhibitor development due to its enhanced binding affinity .

Derivative Studies : Derivatives like 5-[(3-chlorophenyl)sulfanyl] compounds highlight the role of sulfonyl chlorides as precursors for functionalized pyrazoles, though their applications shift toward crystallography and mechanistic studies .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, with a focus on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Formula: C₅H₄ClF₃N₂O₂S

- Molecular Weight: 248.61 g/mol

- IUPAC Name: 1-methyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride

- PubChem CID: 84031236

- Appearance: Liquid

- Storage Temperature: 4 °C

Safety Information

| Hazard Class | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H302, H314, H335 |

| Precautionary Statements | P260, P261, P280 |

Pharmacological Potential

This compound has shown considerable promise in various biological assays. Recent studies have highlighted its potential anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

A review of pyrazole derivatives indicates that compounds containing the trifluoromethyl group often exhibit enhanced anti-inflammatory activity. For instance, derivatives similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. In vitro studies reported IC₅₀ values for COX-2 inhibition ranging from 0.02 to 0.04 μM for various pyrazole derivatives, showcasing their potency compared to standard anti-inflammatory drugs like diclofenac .

Analgesic Properties

In addition to anti-inflammatory effects, certain pyrazole derivatives have been shown to possess analgesic properties. For example, compounds with similar structures have been tested in carrageenan-induced rat paw edema models, demonstrating effective pain relief and minimal gastrointestinal toxicity .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of COX enzymes and modulation of inflammatory mediators. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially leading to improved interaction with target proteins involved in inflammatory responses .

Recent Studies

- Synthesis and Evaluation : A recent study synthesized a series of pyrazole derivatives, including this compound. The compounds were evaluated for their anti-inflammatory activity using enzyme inhibition assays against COX-1 and COX-2. The results indicated that certain derivatives exhibited high selectivity for COX-2 with minimal side effects .

- Toxicity Assessments : Acute oral toxicity studies on related pyrazole compounds suggested that they possess favorable safety profiles, with LD₅₀ values exceeding 2000 mg/kg in mouse models. This indicates a promising therapeutic window for potential clinical applications .

- Comparative Analysis : A comparative analysis of different pyrazole derivatives revealed that those with the trifluoromethyl substitution displayed superior biological activity compared to their non-fluorinated counterparts. This highlights the importance of functional groups in modulating the pharmacological properties of pyrazoles .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves sulfonylation of the parent pyrazole. A common approach is reacting 1-methyl-5-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions like over-sulfonation. Evidence from analogous pyrazole sulfonyl chlorides suggests using anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis . Post-reaction, purification via recrystallization or column chromatography (using non-polar solvents like hexane/ethyl acetate) is critical to isolate the product.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with literature data for related pyrazole sulfonyl chlorides (e.g., δ ~8.0 ppm for pyrazole protons, δ ~150 ppm for sulfonyl carbons).

- X-ray crystallography : Resolve bond lengths and angles (e.g., S–Cl bond ~1.99 Å, S=O bonds ~1.43 Å) to confirm sulfonyl chloride geometry. Similar structural validations are reported for pyrazole oxime esters .

- FTIR : Verify sulfonyl chloride stretches (~1370 cm⁻¹ for S=O, ~580 cm⁻¹ for S–Cl) .

Q. What are the key stability considerations for handling this compound?

- Methodological Answer : The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Store under anhydrous conditions (e.g., molecular sieves) at –20°C. Avoid prolonged exposure to light, as UV radiation may degrade the trifluoromethyl group. Stability tests for analogous compounds suggest a shelf life of 6–12 months under optimal storage .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of this sulfonyl chloride?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, but competing reactions at the pyrazole ring (e.g., trifluoromethyl group inertness) require careful optimization:

- Nucleophilic substitution : Use bulky bases (e.g., DBU) to direct attack to the sulfonyl chloride rather than the pyrazole nitrogen.

- Catalytic strategies : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can target specific positions, as seen in related pyrazole carboxylates .

- Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites, guiding experimental design .

Q. What mechanistic insights exist for hydrolysis of this compound to sulfonic acid derivatives?

- Methodological Answer : Hydrolysis proceeds via a two-step nucleophilic acyl substitution mechanism:

Rate-determining step : Water attacks the electrophilic sulfur, forming a tetrahedral intermediate.

Cl⁻ elimination : Stabilized by polar aprotic solvents (e.g., THF) or mild bases (e.g., NaHCO₃). Kinetic studies on similar sulfonyl chlorides show pseudo-first-order dependence on water concentration .

- Advanced monitoring : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (λmax ~270 nm for sulfonic acid) .

Q. How does the trifluoromethyl group influence electronic properties in downstream applications?

- Methodological Answer : The electron-withdrawing CF₃ group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines). Comparative studies with non-fluorinated analogs show:

- Increased reactivity : 2–3× faster sulfonamide formation in SNAr reactions.

- Steric effects : The CF₃ group may hinder access to the sulfonyl chloride in sterically crowded systems, requiring solvent optimization (e.g., DMF > DMSO) .

Q. What strategies mitigate toxicity risks during biological studies involving this compound?

- Methodological Answer :

- In vitro handling : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation (LD50 data for similar compounds: ~200 mg/kg in rodents) .

- Deactivation protocols : Quench excess reagent with aqueous ammonia (forms non-volatile sulfonamides) before disposal.

- Biological assays : Pre-test metabolites for bioaccumulation potential using HPLC-MS/MS, as CF₃ groups can resist enzymatic degradation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How should researchers validate their findings?

- Methodological Answer : Variations in melting points (e.g., 36–39°C vs. 57°C in literature) may arise from polymorphism or impurities. Resolve via:

- DSC/TGA : Measure thermal behavior under controlled heating rates (e.g., 10°C/min).

- PXRD : Compare diffraction patterns with known polymorphs (e.g., monoclinic vs. orthorhombic forms) .

- Reproducibility : Synthesize multiple batches using strict stoichiometric controls (e.g., 1:1.05 pyrazole:ClSO₃H ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.